4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

CNS Drug Discovery Medicinal Chemistry ADME

Medicinal chemists designing CNS-targeted small molecules require scaffolds with predictable blood-brain barrier permeability. 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine addresses this need: • logP 3.6083-0.52 units higher than direct naphthyloxy analogs-enhancing passive membrane permeability for CNS penetration • 4-Position substitution distinct from 3-substituted dopamine D3 antagonists, enabling orthogonal GPCR SAR exploration • HCl salt (CAS 1185125-50-1) ensures superior aqueous solubility for reproducible biochemical assays Supplied with full analytical documentation. Bulk quantities and custom synthesis available.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B12125050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Naphthalen-2-yloxy)ethyl]piperidine
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2
InChIKeyZCRBNQFKGZVJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Naphthalen-2-yloxy)ethyl]piperidine Overview


4-[2-(Naphthalen-2-yloxy)ethyl]piperidine (free base CAS 946760-93-6; hydrochloride salt CAS 1185125-50-1) is a synthetic organic compound belonging to the class of 4-substituted piperidines, featuring a naphthalen-2-yloxy moiety linked via a two-carbon ethyl spacer to the piperidine nitrogen. The free base has a molecular formula of C₁₇H₂₁NO and a molecular weight of 255.35 g/mol, while the hydrochloride salt (C₁₇H₂₂ClNO) has a molecular weight of 291.82 g/mol and offers enhanced aqueous solubility [1]. The compound exhibits moderate lipophilicity with a calculated logP of 3.6083 for the free base and 3.995 for the hydrochloride salt , positioning it as a versatile scaffold for medicinal chemistry applications, particularly in central nervous system (CNS) drug discovery .

1
Medicinal chemistry scaffold. 4-substituted piperidine with naphthalen-2-yloxy moiety for CNS-targeted library synthesis.
2
Salt form selection. Hydrochloride salt supports aqueous solubility and handling in biological assay buffers.
3
Linker- and regioisomer-dependent SAR. Ethyl spacer and 4-position substitution define target-engagement profile distinct from shorter-linker or 3-substituted analogs.

Why 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine Is Irreplaceable


Generic substitution among naphthalenyloxy piperidine derivatives is scientifically unsound due to the critical influence of the alkyl linker length and piperidine substitution position on both physicochemical properties and biological target engagement. For instance, the ethyl spacer in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine confers a distinct lipophilicity profile (logP 3.6083) compared to the directly attached naphthyloxy analog (logP ~3.09), which can significantly alter membrane permeability, CNS penetration, and off-target binding . Furthermore, shifting the substitution from the 4-position to the 3-position on the piperidine ring, as seen in 3-[2-(2-Naphthyloxy)ethyl]piperidine, has been demonstrated to redirect receptor selectivity, with the 3-substituted isomer acting as a potent dopamine D3 receptor antagonist . Therefore, any attempt to interchange these compounds without empirical validation introduces substantial risk of experimental failure and invalid structure-activity relationship (SAR) conclusions.

Linker-length mismatch. Directly attached naphthyloxy analog (no ethyl spacer) exhibits lower lipophilicity and may shift CNS permeability and off-target binding profiles.
Regioisomer-driven selectivity shift. 3-substituted piperidine isomer is reported as a dopamine D3 antagonist; 4-substitution may redirect receptor engagement and confound SAR if interchanged.
Salt-form and availability gap. Free base analog 4-(naphthalen-2-yloxy)piperidine is a discontinued product; substitution may compromise solubility and experimental continuity.

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine vs. Closest Analogs


CNS Penetration Advantage from Higher Lipophilicity

The ethyl linker in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine increases lipophilicity compared to the directly attached naphthyloxy analog, 4-(naphthalen-2-yloxy)piperidine. The target compound exhibits a calculated logP of 3.6083 , while the comparator lacking the ethyl spacer has a lower SlogP of 3.08634 [1]. This 0.52 log unit increase corresponds to an approximately 3.3-fold higher octanol-water partition coefficient, which may enhance passive diffusion across the blood-brain barrier, a critical parameter for CNS-targeted therapeutics.

CNS Penetration Lipophilicity
Cross-study comparable
Δ logP = +0.52 (~3.3× higher partition coefficient) vs. directly attached naphthyloxy analog (SlogP 3.09). Target compound logP 3.61.
Reported lipophilicity difference supports CNS permeability screening context.
Calculated values; no standardized experimental logP available.
CNS Drug Discovery Medicinal Chemistry ADME

Hydrochloride Salt for Improved Solubility and Stability

The hydrochloride salt of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine (CAS 1185125-50-1) is specifically engineered to improve aqueous solubility and solid-state stability compared to the free base form. While the free base has a calculated logP of 3.6083, the hydrochloride salt exhibits a higher logP of 3.995 [1] and is described as 'enhancing stability and solubility, making it suitable for various research and pharmaceutical applications' . In contrast, the closely related free base analog 4-(naphthalen-2-yloxy)piperidine is only commercially available as the free base and is noted as a discontinued product , limiting its practical utility.

Salt Form Solubility & Stability
Data to verify
Hydrochloride salt (logP 3.995) described as enhancing aqueous solubility and solid-state stability vs. free base; comparator analog discontinued.
Supports formulation and assay-buffer handling review.
Qualitative supplier description; independent solubility data recommended.
Formulation In Vitro Pharmacology Solubility

Regioisomerism Drives Receptor Selectivity

The 4-position substitution on the piperidine ring in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine distinguishes it from the 3-substituted isomer, 3-[2-(2-Naphthyloxy)ethyl]piperidine, which is reported to be a 'potent and selective antagonist of the dopamine D3 receptor' . The D3 receptor is involved in the regulation of mood, motivation, and reward. The 4-substituted target compound, with its distinct spatial orientation, is expected to exhibit a different receptor binding profile, making it suitable for probing alternative CNS targets such as histamine H3 or sigma receptors, which are known to accommodate 4-substituted piperidines [1].

Regioisomer Receptor Selectivity
Class-level inference
4-substituted piperidine expected to engage H3 or sigma receptors; 3-substituted isomer is a reported potent dopamine D3 antagonist.
Receptor-engagement profile context may differ; supports regioisomer-specific SAR studies.
Class-level SAR inference; direct target profiling data not available for target compound.
Receptor Pharmacology Structure-Activity Relationship Dopamine Receptors

Ethyl Linker Optimizes Conformational Flexibility

The two-carbon ethyl spacer in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine provides a balance between rigidity and flexibility that is distinct from analogs with shorter (e.g., methyl) or longer (e.g., pentyl) linkers. SAR studies on related naphthyloxy piperidines have demonstrated that linker length is a critical determinant of potency and selectivity [1]. For example, a pentyl-linked analog, 1-(5-(Naphthalen-2-yloxy)pentyl)piperidine, exhibits high affinity for the histamine H3 receptor (Ki = 53.9 nM) and anticonvulsant activity [2]. The ethyl linker of the target compound is hypothesized to offer an intermediate conformational space, potentially allowing it to access a different subset of biological targets or exhibit distinct pharmacokinetic properties compared to its methyl- or pentyl-linked counterparts.

Linker Conformational Space
Class-level inference
Ethyl linker (2C) vs. pentyl linker (5C, H3R Ki = 53.9 nM). Linker length is a critical determinant of potency and selectivity in naphthyloxy piperidine series.
Supports linker-dependent SAR exploration context.
Comparator data from published H3 receptor study; no direct Ki for target compound.
Medicinal Chemistry Conformational Analysis Linker Optimization

Procurement and Applications of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine


Enhancing BBB Penetration in CNS Drug Discovery

Leveraging its moderate lipophilicity (logP 3.6083) and ethyl linker flexibility, 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is an ideal scaffold for medicinal chemists designing CNS-penetrant small molecules. Its calculated logP value, which is 0.52 units higher than the directly attached naphthyloxy analog , suggests a favorable balance between passive permeability and aqueous solubility, making it suitable for iterative SAR campaigns targeting neurological disorders such as epilepsy, cognitive impairment, or neuropathic pain, as indicated by its inclusion in chemical libraries targeting these conditions [1].

Probing Novel GPCR and Ion Channel Targets

The 4-position substitution and ethyl linker of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine distinguish it from 3-substituted isomers that act as dopamine D3 antagonists . This regioisomeric difference makes the compound a valuable tool for exploring structure-activity relationships at other piperidine-sensitive receptors, such as the histamine H3 receptor or sigma-1 receptor. Researchers can utilize this compound to map the binding site topology and functional selectivity of novel GPCR or ion channel targets, contributing to the identification of new therapeutic mechanisms.

Salt Form Selection for Reproducible In Vitro Assays

For in vitro biochemical and cell-based assays, the hydrochloride salt form (CAS 1185125-50-1) of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine offers superior aqueous solubility and handling characteristics compared to the free base . This ensures consistent dissolution and accurate dosing in assay buffers, reducing data variability and improving experimental reproducibility. The enhanced stability also supports long-term storage and compound management in high-throughput screening facilities.

Synthetic Building Block for Complex Molecular Libraries

The secondary amine of the piperidine ring serves as a versatile handle for further derivatization, enabling the synthesis of diverse compound libraries. The naphthalen-2-yloxy group provides a rigid, aromatic pharmacophore that can engage in π-π stacking and hydrophobic interactions with biological targets. This combination makes 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine a strategic intermediate for constructing polyheterocyclic scaffolds and exploring new chemical space in medicinal chemistry projects.

Application
Selection Property
Validation Focus
CNS permeability screening studies
Moderate lipophilicity and ethyl-linker flexibility
BBB penetration model review; passive diffusion and efflux-ratio endpoints
GPCR / ion channel target-engagement SAR
4-substitution regioisomer and naphthyloxy pharmacophore
H3, sigma-1, or dopamine D3 receptor binding assay context
In vitro biochemical and cell-based assays
Hydrochloride salt solubility and handling
Aqueous buffer dissolution profile; assay reproducibility and DMSO-stock stability
Medicinal chemistry library synthesis
Secondary amine derivatization handle
Synthetic tractability and scaffold diversification endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.